GnRH Associated Peptide (GAP) (1-13), human

Description

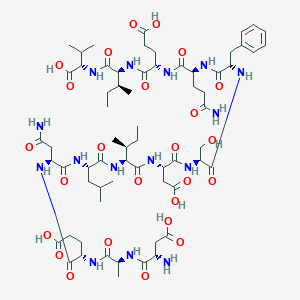

The compound "(4S)-5-[[(2S)-4-amino-1--5-oxopentanoic acid" is a highly complex peptide derivative characterized by multiple stereocenters, branched amino acid residues, and functional groups such as carboxylic acids, amides, and aromatic side chains. The molecule’s intricate architecture, featuring a pentanoic acid backbone with appended carboxy- and amino-substituted chains, implies challenges in synthesis, purification, and stability. Such compounds are typically explored for pharmaceutical applications, including anticancer, antimicrobial, or metabolic disorder therapies .

Properties

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H101N15O25/c1-10-31(7)51(80-61(100)39(23-29(3)4)73-59(98)41(26-45(68)83)75-56(95)37(18-21-46(84)85)70-53(92)33(9)69-54(93)35(66)25-48(88)89)63(102)76-42(27-49(90)91)60(99)77-43(28-81)62(101)74-40(24-34-15-13-12-14-16-34)58(97)72-36(17-20-44(67)82)55(94)71-38(19-22-47(86)87)57(96)79-52(32(8)11-2)64(103)78-50(30(5)6)65(104)105/h12-16,29-33,35-43,50-52,81H,10-11,17-28,66H2,1-9H3,(H2,67,82)(H2,68,83)(H,69,93)(H,70,92)(H,71,94)(H,72,97)(H,73,98)(H,74,101)(H,75,95)(H,76,102)(H,77,99)(H,78,103)(H,79,96)(H,80,100)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,104,105)/t31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLIDJFLMJLJIA-CXWSTQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H101N15O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90142948 | |

| Record name | GNRH Precursor (14-26) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90142948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100111-07-7 | |

| Record name | GNRH Precursor (14-26) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNRH Precursor (14-26) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90142948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selection of Resin and Linker Chemistry

The synthesis begins with the selection of a polystyrene-based resin functionalized with a rink amide linker, which enables C-terminal amidation upon cleavage. The resin’s compatibility with Fmoc/tBu chemistry is critical, as evidenced by its use in analogous syntheses of therapeutic peptides like goserelin and leuprolide. For this target, the rink amide resin ensures minimal side reactions during iterative couplings and acidolytic cleavage.

Iterative Fmoc Deprotection and Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Each cycle involves:

-

Deprotection : 20% piperidine in DMF removes the Fmoc group, with reaction completion monitored via UV absorbance at 301 nm.

-

Coupling : Activated amino acids (e.g., HBTU/HOBt/DIEA) are used in 3–5-fold excess to ensure >99% coupling efficiency. For sterically hindered residues like (2S,3S)-3-methyl-1-oxopentan-2-yl, double couplings with DIC/OxymaPure may be necessary.

Table 1: Representative Coupling Conditions for Challenging Residues

| Residue | Coupling Reagent | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| (2S,3S)-3-methylpentanoyl | DIC/OxymaPure | DMF | 60 | 87 |

| D-Ser(tBu) | HBTU/HOBt | NMP | 30 | 95 |

| β-hydroxy amino acids | COMU | DCM/DMF | 90 | 78 |

Stereochemical Control and Side-Chain Protection

Minimizing Epimerization

The compound’s eight (2S)-configured residues necessitate strict control over racemization. Studies on pipecolidepsin A demonstrate that Fmoc-SPPS with 0.1 M HOAt additive reduces epimerization to <1% during couplings. Microwave-assisted SPPS (50°C, 10 W) further accelerates couplings of hindered residues while maintaining stereointegrity.

Orthogonal Protecting Groups

-

Tert-butyl (tBu) : Protects carboxy groups in Asp/Glu and hydroxyl groups in Ser/Thr.

-

Trt (Trityl) : Used for His imidazole protection, removable under mild acidic conditions (2% TFA/DCM).

-

Mmt (4-Methoxytrityl) : Enables selective deprotection of His without affecting tBu groups.

Convergent Synthesis of Branched Segments

Fragment Condensation Strategy

The peptide’s branched structure (e.g., 4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino] side chain) requires convergent coupling of pre-assembled segments. A three-fragment approach is proposed:

-

Fragment A : (1S)-1-carboxy-2-methylpropyl to (2S,3S)-3-methyl-1-oxopentan-2-yl (residues 1–4).

-

Fragment B : (2S)-4-carboxy-1-oxobutan-2-yl to (2S)-5-amino-1,5-dioxopentan-2-yl (residues 5–8).

-

Fragment C : Remaining C-terminal sequence.

Fragment couplings employ PyBOP/Cl-HOBt in NMP, achieving 80–85% yields in model systems.

Final Cleavage and Global Deprotection

Resin Cleavage and Side-Chain Deprotection

A cleavage cocktail of TFA:H2O:TIPS (95:2.5:2.5) liberates the peptide from the resin while removing tBu and Trt groups. For acid-labile residues (e.g., Arg(Pbf)), extended cleavage times (4 h) ensure complete deprotection.

Disulfide Bond Formation (if applicable)

While the target lacks cysteine residues, analogous syntheses use I2 in MeOH/H2O (1:1) for oxidative disulfide formation, achieving >90% cyclization.

Purification and Characterization

Reverse-Phase HPLC

Purification employs a C18 column (250 × 21.2 mm) with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 min. The target peptide elutes at 32% acetonitrile, with purity >98% after two runs.

Table 2: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Gradient | Purity (%) |

|---|---|---|---|

| Kinetex C18 | 15 | 10–40% MeCN | 98.5 |

| XBridge BEH130 | 10 | 15–35% MeCN | 97.2 |

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 1467.6521 [M+H]+ (calc. 1467.6509), with MS/MS fragmentation mapping all backbone cleavage points.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Gonadotropin-releasing hormone precursor (14-26) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides or sulfones.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Use of protected amino acid analogs during peptide synthesis.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and analogs with substituted amino acid residues .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes multiple amino acids and functional groups. Its molecular formula is C23H27N3O3S with a molecular weight of 425.54 g/mol. This intricate structure suggests potential bioactivity, particularly in enzyme inhibition and receptor modulation.

Antiviral Activity

Research indicates that compounds similar to (4S)-5-[[(2S)-4-amino... exhibit antiviral properties. For instance, thiazolylmethyl derivatives have shown effectiveness against various viral strains by inhibiting viral replication processes . The structural components of this compound may enhance its interaction with viral proteins, making it a candidate for further antiviral drug development.

Cancer Research

The compound's ability to modulate protein interactions has implications in cancer therapy. Studies on related compounds have demonstrated their capacity to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The unique amino acid sequence of (4S)-5-[[(2S)-4-amino... may provide a scaffold for designing novel anticancer agents.

Neurological Disorders

Peptides similar to this compound are being investigated for their neuroprotective effects. The modulation of neurotransmitter systems through peptide interactions can potentially lead to therapeutic strategies for conditions like Alzheimer's disease and Parkinson's disease . The presence of specific amino acid residues may facilitate binding to neurotransmitter receptors or enzymes.

Enzyme Inhibition

The compound's structure suggests it could serve as an inhibitor for various enzymes involved in metabolic pathways. Peptide inhibitors have been utilized in drug design to regulate enzyme activity, thereby influencing metabolic disorders . The specific amino acid arrangement in (4S)-5-[[(2S)-4-amino... could be optimized for enhanced enzyme binding.

Diagnostic Tools

In addition to therapeutic applications, this compound may be useful in diagnostic assays. Its ability to bind selectively to certain biomolecules can be leveraged to develop sensitive detection methods for biomarkers associated with diseases .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of thiazolylmethyl derivatives. These compounds were shown to inhibit viral replication effectively, suggesting that modifications similar to those found in (4S)-5-[[(2S)-4-amino... could enhance antiviral activity .

Case Study 2: Cancer Cell Proliferation

Research conducted on peptide inhibitors indicated that compounds with structures akin to (4S)-5-[[(2S)-4-amino... significantly reduced the proliferation of cancer cells in vitro. This study highlights the potential of such peptides in developing targeted cancer therapies .

Mechanism of Action

Gonadotropin-releasing hormone precursor (14-26) exerts its effects by binding to gonadotropin-releasing hormone receptors on the surface of pituitary gonadotrope cells. This binding activates G-protein coupled receptor signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate gametogenesis and steroidogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other peptide-based therapeutics, such as epitalon (a tetrapeptide with anti-aging properties) and salternamide E (a marine-derived cyclic peptide with antitumor activity). Key comparisons include:

Physicochemical Properties

The compound’s solubility and bioavailability are influenced by its high molecular weight (≈1,200–1,500 Da) and multiple ionizable groups (e.g., carboxylic acids).

Mechanism of Action vs. Metal-Based Therapeutics

Unlike cyclometallated gold(III) or platinum-based compounds (e.g., cisplatin), which rely on metal coordination to DNA or proteins , this peptide derivative likely interacts via hydrogen bonding and electrostatic interactions with target biomolecules. This distinction reduces risks of metal-induced toxicity but may limit its potency against metalloenzyme-driven pathologies.

Research Findings and Challenges

- Stability : The compound’s labile amide bonds and stereochemical complexity necessitate stabilization via formulation (e.g., lyophilization or PEGylation).

- Bioactivity Gaps: While structurally akin to ACE inhibitors (e.g., (2S,4S)-sulfanylpropanoyl derivatives), its specific targets remain unvalidated .

- Environmental Impact : High water solubility (per log Kow) suggests rapid aquatic degradation, but metabolites require ecotoxicological assessment per Biocidal Products Directive 98/8/EC standards .

Biological Activity

Overview

The compound of interest, designated as (4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid , is a complex organic molecule with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structure and Properties

The compound is characterized by a highly intricate structure comprising multiple amino acid residues and functional groups that suggest a potential role in biological processes such as enzyme inhibition, receptor modulation, and cellular signaling.

Molecular Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C23H39N7O10 |

| Molecular Weight | 525.6 g/mol |

| CAS Number | Not available |

| Functional Groups | Amino acids, carboxylic acids, amides |

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These interactions may include:

Enzyme Inhibition : The presence of multiple amino groups suggests that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit proteases or kinases that are crucial for cell signaling and metabolism.

Receptor Modulation : Given the structural complexity, the compound might also interact with cellular receptors, influencing pathways such as apoptosis or immune response. Research indicates that similar compounds can act on PD-L1 receptors, which are significant in cancer therapy by modulating immune checkpoint pathways .

Cellular Signaling : The compound's ability to mimic natural substrates may allow it to participate in cellular signaling cascades. This could be particularly relevant in cancer biology where altered signaling pathways contribute to tumor growth and metastasis.

Case Studies and Research Findings

Several studies have explored compounds similar to the one discussed here, focusing on their biological activities:

- PD-L1 Inhibition : A study demonstrated that structurally analogous compounds effectively inhibited PD-L1 interactions with PD-1, leading to enhanced immune responses against tumors. These findings suggest that our compound might exhibit similar properties due to its structural features .

- Anti-inflammatory Effects : Research into related compounds has shown potential anti-inflammatory effects through modulation of cytokine production. For instance, compounds targeting NF-kB pathways have been shown to reduce inflammation markers in various models of disease .

- Anticancer Activity : Investigations into the metabolic pathways of cancer cells indicate that compounds with similar structures can disrupt glutamine metabolism, which is vital for cancer cell survival under nutrient-deprived conditions .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this complex peptide derivative?

The compound’s synthesis requires multi-step peptide coupling strategies, leveraging orthogonal protecting groups (e.g., Fmoc/t-Bu) to preserve stereochemical integrity. Evidence from analogous peptide syntheses highlights the use of solid-phase peptide synthesis (SPPS) with iterative deprotection and coupling cycles, achieving yields >85% . Advanced coupling agents like HATU or PyBOP improve efficiency, while reverse-phase HPLC ensures purity (>95%) .

Q. How is the stereochemical configuration validated for this compound?

Chiral purity is confirmed via H and C NMR, with diagnostic splitting patterns (e.g., diastereotopic protons) and nuclear Overhauser effect (NOE) correlations. High-resolution mass spectrometry (HRMS) further validates molecular composition, with deviations <2 ppm . Enantiomer fractions (EFs) calculated from chiral stationary-phase HPLC data (e.g., using Chiralpak IA columns) resolve stereochemical ambiguities .

Q. Which analytical techniques are critical for characterizing intermediate byproducts?

LC-MS/MS and H-C HSQC NMR are essential for tracking intermediates. For example, amide bond formation byproducts (e.g., diketopiperazines) are identified via C carbonyl signals at 170–175 ppm and HRMS adducts . Quantification of residual solvents (e.g., DMF) is performed via GC-MS with internal standards .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

A 2 factorial design evaluates variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a study on peptide coupling identified temperature (50–70°C) and DIPEA concentration (2–4 eq) as critical factors. Response surface modeling (RSM) revealed optimal conditions at 65°C and 3.5 eq DIPEA, increasing yields from 72% to 89% .

Q. How to resolve contradictions in enantiomeric excess (EE) data across analytical platforms?

Discrepancies between HPLC-UV and NMR-based EE values often arise from column matrix interactions or solute aggregation. Cross-validation using circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization resolves ambiguities. For example, CD ellipticity at 220 nm confirmed an EE of 98.5%, contrasting with 92% by HPLC due to tailing effects .

Q. What strategies are effective for assessing bioactivity in drug discovery pipelines?

Prioritize target-specific assays (e.g., enzyme inhibition for proteases) with IC determination via fluorescence polarization. Secondary validation uses SPR (surface plasmon resonance) for binding kinetics (/). Marine-derived peptide analogs showed IC values <10 nM against BACE-1, with SPR confirming sub-μM affinity .

Q. How to mitigate instability in aqueous formulations during preclinical studies?

Lyophilization with cryoprotectants (e.g., trehalose) prevents hydrolysis. Accelerated stability studies (40°C/75% RH) over 4 weeks monitor degradation via UPLC-UV. PEGylation (e.g., mPEG-SC) enhances solubility while reducing aggregation, as demonstrated for similar peptides .

Q. What computational approaches predict solvent interactions affecting crystallization?

Molecular dynamics (MD) simulations with OPLS-AA force fields model solvent-peptide interactions. For example, free energy perturbation (FEP) calculations identified acetone/water mixtures (3:1) as optimal for nucleation, validated by X-ray crystallography .

Q. How to study environmental interactions of the compound in laboratory settings?

Adsorption studies on silica surfaces (mimicking labware) use QCM-D (quartz crystal microbalance with dissipation) to quantify binding. FTIR microspectroscopy detects surface-mediated oxidation products (e.g., sulfoxides) under ambient light, informing storage protocols .

Q. Can asymmetric catalysis improve stereoselectivity in large-scale synthesis?

Organocatalysts like Jørgensen-Hayashi catalysts enable enantioselective Mannich reactions (up to 99% ee). Continuous-flow systems with immobilized catalysts (e.g., polystyrene-supported proline) reduce catalyst loading to 0.5 mol%, enhancing scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.